5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl- 5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 61416-94-2
VCID: VC15903303
InChI: InChI=1S/C16H12N2O3/c1-9-13-14(11(19)8-12(21-2)15(13)20)18-16(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-

CAS No.: 61416-94-2

Cat. No.: VC15903303

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl- - 61416-94-2

Specification

CAS No. 61416-94-2
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name 6-methoxy-4-methyl-2-phenylquinazoline-5,8-dione
Standard InChI InChI=1S/C16H12N2O3/c1-9-13-14(11(19)8-12(21-2)15(13)20)18-16(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Standard InChI Key FZMWIZNMTXPPEW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)OC

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the quinazoline family, characterized by a bicyclic structure comprising two fused six-membered rings: a benzene ring fused to a pyrimidine-dione moiety. The systematic IUPAC name 5,8-quinazolinedione, 6-methoxy-4-methyl-2-phenyl- specifies substituents at four positions:

  • 5,8-Dione: Ketone groups at positions 5 and 8, critical for redox activity and hydrogen bonding .

  • 6-Methoxy: A methoxy (-OCH₃) group at position 6, enhancing solubility and modulating electronic properties .

  • 4-Methyl: A methyl (-CH₃) group at position 4, influencing steric interactions and metabolic stability .

  • 2-Phenyl: A phenyl ring at position 2, contributing to π-π stacking interactions and target binding .

The molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol.

Synthesis and Structural Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous quinazolinediones suggest feasible strategies:

  • Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline-dione backbone.

  • Functionalization:

    • 6-Methoxy: Introduced via nucleophilic aromatic substitution using methoxide or O-methylation of a hydroxyl precursor .

    • 4-Methyl: Achieved through Friedel-Crafts alkylation or using methyl-containing starting materials .

    • 2-Phenyl: Installed via Suzuki-Miyaura coupling with phenylboronic acid, a method validated for similar quinoline systems .

Analytical Validation

Key characterization data for related compounds include:

  • NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl groups (δ 2.3–2.6 ppm) .

  • X-ray Crystallography: Confirms planar quinazoline core and substituent orientations .

  • HRMS: Precise mass matching for molecular formula verification.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Quinazolinediones generally exhibit decomposition temperatures >250°C due to aromatic stabilization.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water, as seen in 6-methoxy-3,4-dihydro-5-quinazolinamine .

Spectroscopic Features

  • UV-Vis: Absorption maxima near 270–320 nm, typical for conjugated quinazoline systems .

  • IR: Strong bands for C=O (1670–1700 cm⁻¹) and C-O (1250 cm⁻¹) groups.

Applications and Future Directions

Therapeutic Development

  • Oncology: Potential as NQO1-activated prodrugs for selective tumor targeting .

  • Infectious Diseases: Structural optimization for improved Gram-negative bacterial coverage .

Industrial Relevance

  • Chemical Probes: Use in studying quinone-dependent enzymatic pathways.

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